L-Alfa-lysophosphatidylcholine, lauroyl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction typically involves the use of catalysts and controlled conditions to ensure the correct attachment of the fatty acid and phosphocholine groups.
Industrial Production Methods
In industrial settings, the production of L-Alfa-Lysophosphatidylcholine, Lauroyl often involves large-scale esterification processes. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and high-efficiency separation methods .
Chemical Reactions Analysis
Types of Reactions
L-Alfa-Lysophosphatidylcholine, Lauroyl undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the fatty acid chain, altering the compound’s properties.
Substitution: Substitution reactions can occur at the phosphocholine group, leading to different derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used to substitute the phosphocholine group.
Major Products Formed
The major products formed from these reactions include oxidized lysophosphatidylcholines, reduced derivatives, and substituted phosphocholine compounds .
Scientific Research Applications
L-Alfa-Lysophosphatidylcholine, Lauroyl has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lipid behavior and interactions.
Biology: It plays a role in cell signaling and membrane dynamics.
Medicine: It is investigated for its potential in treating inflammatory diseases and atherosclerosis.
Industry: It is used in the formulation of various biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of L-Alfa-Lysophosphatidylcholine, Lauroyl involves its interaction with cell membranes and signaling pathways. It is known to activate endothelial cells and influence the behavior of immune cells . The compound acts through specific receptors and enzymes, such as phospholipase A2, which cleaves phosphatidylcholine to produce lysophosphatidylcholine .
Comparison with Similar Compounds
Similar Compounds
- Myristoyl L-alpha-lysophosphatidylcholine
- Palmitoyl L-alpha-lysophosphatidylcholine
- Stearoyl L-alpha-lysophosphatidylcholine
Uniqueness
L-Alfa-Lysophosphatidylcholine, Lauroyl is unique due to its specific fatty acid chain (lauric acid) and its distinct biological activities. Compared to other lysophosphatidylcholines, it has unique properties that make it particularly useful in studying lipid metabolism and inflammatory processes .
Properties
Molecular Formula |
C20H43NO7P+ |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[(3-dodecanoyloxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C20H42NO7P/c1-5-6-7-8-9-10-11-12-13-14-20(23)26-17-19(22)18-28-29(24,25)27-16-15-21(2,3)4/h19,22H,5-18H2,1-4H3/p+1 |
InChI Key |
BWKILASWCLJPBO-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O |
Origin of Product |
United States |
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